molecular formula C16H8N2Na2O8S2 B7765777 CID 5284351

CID 5284351

Cat. No. B7765777
M. Wt: 466.4 g/mol
InChI Key: KHLVKKOJDHCJMG-QDBORUFSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5284351 is also known as Indigo Carmine . It is used as a food colorant, pH indicator, and dissolved ozone indicator . It is also used to detect amino fluid leaks, highlight portions of the urinary tract, tissue stains, and as a tool for the determination of hypochlorite .


Molecular Structure Analysis

The molecular structure of CID 5284351 is represented by the SMILES string: [Na+].[Na+].[O-]S(=O)(=O)C1=CC=C2N\C(C(=O)C2=C1)=C1\NC2=CC=C(C=C2C1=O)S([O-])(=O)=O .


Physical And Chemical Properties Analysis

CID 5284351 is soluble in ethylene glycol monomethyl ether and ethanol. It is slightly soluble in water and alcohol, and insoluble in benzene, chloroform, and other organic solvents . It is light-sensitive and incompatible with strong oxidizing agents .

Scientific Research Applications

  • Control of Protein Function in Cells : CID is a valuable tool for studying various biological processes. Recent developments in orthogonal and reversible CID systems allow precise control over protein function with unprecedented spatiotemporal resolution, primarily applied in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has been shown. These allow fine-tuning of gene expression at gradient levels and multiplexing biological signals with different logic gating operations. This enhances the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

  • Solving Problems in Cell Biology : CID has helped resolve numerous issues in cell biology, particularly in understanding the dynamics of lipid second messengers and small GTPases. Advances in CID techniques have improved specificity and allowed manipulation of multiple systems simultaneously in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed that can be rapidly turned on and off using light. This has applications in controlling peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating enhanced spatiotemporal control (Aonbangkhen et al., 2018).

  • Application in Gene Sequencing : CID has been applied in tandem mass spectrometry for de novo peptide sequencing, a method crucial for the qualitative and quantitative characterization of protein mixtures in various biological studies (Medzihradszky & Chalkley, 2015).

  • Research in Therapeutic Applications : Small molecule CIDs have shown potential in biomedical research and medical applications, including gene and cell therapies. They provide a versatile toolkit for studying intracellular signaling events mediated by protein-protein interactions or protein localization (Keenan et al., 1998).

  • FKBP-FRB Dimerization in Cellular Mechanotransduction : Single-molecule detection has been used to quantify key interactions in CID, such as rapamycin-induced heterodimerization of FRB and FKBP. This has implications for the study of talin-mediated force transmission in integrin-based cell adhesions (Wang et al., 2019).

properties

IUPAC Name

disodium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b14-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLVKKOJDHCJMG-QDBORUFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])N2.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])/N2.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5284351

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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